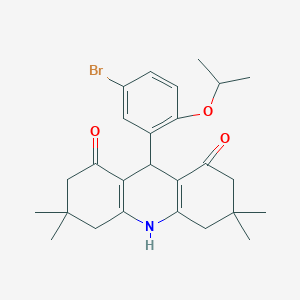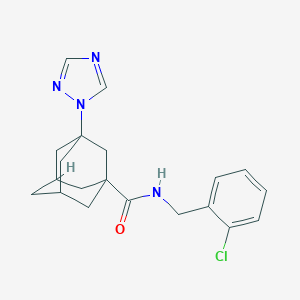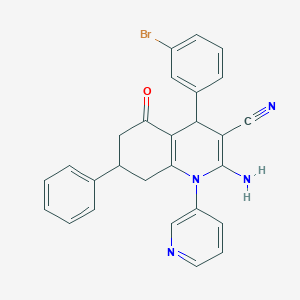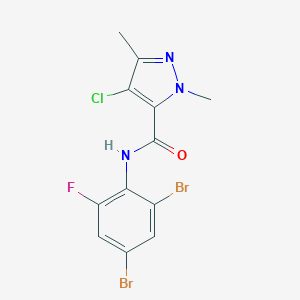
9-(5-BROMO-2-ISOPROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(5-BROMO-2-ISOPROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE is a complex organic compound with a unique structure that includes a brominated phenyl group and a hexahydroacridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-BROMO-2-ISOPROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE typically involves multiple steps, starting with the bromination of a suitable phenyl precursor. The isopropoxy group is then introduced through an etherification reaction. The final step involves the formation of the hexahydroacridine core through a cyclization reaction under specific conditions, such as the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
9-(5-BROMO-2-ISOPROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the phenyl ring.
科学研究应用
Chemistry
In chemistry, 9-(5-BROMO-2-ISOPROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
作用机制
The mechanism of action of 9-(5-BROMO-2-ISOPROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 9-(5-chloro-2-isopropoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 9-(5-fluoro-2-isopropoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 9-(5-methoxy-2-isopropoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Uniqueness
Compared to these similar compounds, 9-(5-BROMO-2-ISOPROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE stands out due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in unique interactions, such as halogen bonding, which may enhance the compound’s binding affinity to specific targets.
属性
分子式 |
C26H32BrNO3 |
|---|---|
分子量 |
486.4g/mol |
IUPAC 名称 |
9-(5-bromo-2-propan-2-yloxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C26H32BrNO3/c1-14(2)31-21-8-7-15(27)9-16(21)22-23-17(10-25(3,4)12-19(23)29)28-18-11-26(5,6)13-20(30)24(18)22/h7-9,14,22,28H,10-13H2,1-6H3 |
InChI 键 |
IZXWIWJUAHESNZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-(4-METHYLBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B446587.png)
![Propyl 4-(4-isobutylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B446590.png)
![N-(2-butylphenyl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B446591.png)

![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446593.png)
![N-benzyl-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B446595.png)
![Ethyl 4-ethyl-2-[(3-{5-nitro-2-furyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B446598.png)
![Propyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B446599.png)


![N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B446602.png)
![3-(2-chloro-6-fluorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B446603.png)
![3-({[4-(4-Tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B446605.png)

